molecular formula C23H23BrO3 B14547750 (6-bromonaphthalen-2-yl) 4-hexoxybenzoate CAS No. 61699-22-7

(6-bromonaphthalen-2-yl) 4-hexoxybenzoate

Cat. No.: B14547750
CAS No.: 61699-22-7
M. Wt: 427.3 g/mol
InChI Key: TWVWKDYDWAIZMM-UHFFFAOYSA-N
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Description

(6-bromonaphthalen-2-yl) 4-hexoxybenzoate is an organic compound with the molecular formula C23H23BrO3 It is a derivative of benzoic acid and naphthalene, characterized by the presence of a bromine atom at the 6th position of the naphthalene ring and a hexoxy group attached to the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-bromonaphthalen-2-yl) 4-hexoxybenzoate typically involves the esterification of 6-bromonaphthalene-2-ol with 4-hexoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-bromonaphthalen-2-yl) 4-hexoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products include various substituted naphthalene derivatives.

    Oxidation and Reduction: Products vary based on the specific reaction but can include alcohols, ketones, or carboxylic acids.

    Ester Hydrolysis: The major products are 6-bromonaphthalene-2-ol and 4-hexoxybenzoic acid.

Scientific Research Applications

(6-bromonaphthalen-2-yl) 4-hexoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving the modification of biological molecules or as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals, polymers, or as an additive in materials science.

Mechanism of Action

The mechanism of action of (6-bromonaphthalen-2-yl) 4-hexoxybenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release active components. The exact pathways and targets would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (6-chloronaphthalen-2-yl) 4-hexoxybenzoate
  • (6-fluoronaphthalen-2-yl) 4-hexoxybenzoate
  • (6-iodonaphthalen-2-yl) 4-hexoxybenzoate

Uniqueness

(6-bromonaphthalen-2-yl) 4-hexoxybenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The hexoxy group also imparts specific solubility and steric properties that can affect its behavior in various chemical and biological systems.

Properties

CAS No.

61699-22-7

Molecular Formula

C23H23BrO3

Molecular Weight

427.3 g/mol

IUPAC Name

(6-bromonaphthalen-2-yl) 4-hexoxybenzoate

InChI

InChI=1S/C23H23BrO3/c1-2-3-4-5-14-26-21-11-7-17(8-12-21)23(25)27-22-13-9-18-15-20(24)10-6-19(18)16-22/h6-13,15-16H,2-5,14H2,1H3

InChI Key

TWVWKDYDWAIZMM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

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